molecular formula C6H9N3O2 B155738 3-(Pyrazol-1-yl)-L-alanine CAS No. 10162-27-3

3-(Pyrazol-1-yl)-L-alanine

Cat. No. B155738
CAS RN: 10162-27-3
M. Wt: 155.15 g/mol
InChI Key: PIGOPELHGLPKLL-YFKPBYRVSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Pyrazole is a five-membered heterocyclic compound containing two nitrogen atoms . It serves as a core element in various sectors of the chemical industry, including medicine and agriculture . Pyrazoles hold a privileged status as versatile frameworks due to their diverse biological activities .


Synthesis Analysis

Pyrazole derivatives can be synthesized using various methods. For instance, pyrazole-based ligands were prepared via the condensation of (3,5-dimethyl-1H pyrazol-1-yl)methanol A with the appropriate primary amine . Also, there are recent developments in synthetic approaches to pyrazoles, which include using transition-metal catalysts and photoredox reactions .


Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be quite diverse. For example, new 3-monosubstituted acetylacetone ligands, 3-(phenyl(1H-pyrazol-1-yl)methyl)pentane-2,4-dione (HLacPz) and 3-((3,5-dimethyl-1H-pyrazol-1-yl)(phenyl)methyl)pentane-2,4-dione (HLacPzMe), were synthesized and used as supporting ligands for new copper(II) and copper(I) phosphane complexes .


Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions. For instance, they can act as weak bases or acids, with possible strength highly dependent on the nature of their substituent groups . They can also participate in oxidation reactions .


Physical And Chemical Properties Analysis

Unsubstituted pyrazole is a colorless solid with a melting point in the range of 69–70 °C. The boiling point of unsubstituted pyrazole is in the range of 186–188 °C, which is attributed to intermolecular H-bonding .

Scientific Research Applications

1. Role in Plants

3-(Pyrazol-1-yl)-L-alanine (BPA) is identified as a significant non-protein amino acid in plants. It is part of a group of heterocyclic β-substituted α-alanines synthesized by cysteine synthase, where a hydrogen atom of β carbon in alanine is replaced with a heterocycle like pyrazole. This group includes various amino acids found in species such as Citrullus vulgaris, Acacia willardiana, and Mimosa asperata. Their distributions, biosynthesis, and physiological activities are of key interest in plant biochemistry research (Xiao-nin, 2013).

2. Biotechnological Production

Research has been conducted on the production of BPA using recombinant Escherichia coli cells. These cells, expressing serine acetyltransferase and O-acetylserine sulfhydrylase-A, can synthesize BPA from L-serine and pyrazol. This biotechnological approach allows for the efficient production of BPA, providing insights into innovative methods for synthesizing non-protein amino acids (Mino et al., 2001).

3. Enzymatic Studies

Studies on the enzyme β-(pyrazol-1-yl)-L-alanine synthase from Citrullus vulgaris have been conducted, including its purification and characterization. This enzyme specifically catalyzes the formation of BPA, and its detailed study provides insights into the enzymatic processes and specificities involved in the synthesis of β-substituted alanines in plants (Murakoshi et al., 1984).

4. Synthesis Methods

Research has been done on high-yielding synthesis methods for BPA and related compounds. These methods involve Michael addition reactions and provide efficient and straightforward approaches for synthesizing these heterocyclic β-substituted alanine derivatives, which are valuable for various applications (Ferreira et al., 1999).

5. Metabolic Studies

BPA's metabolism has been investigated in mice, providing valuable data on its bioactivity and interaction with mammalian systems. It was observed that BPA does not affect liver enzymes like its parent compound, pyrazole, and is essentially excreted unchanged, revealing its metabolic inertness in mammalian systems (Al-Baldawi & Brown, 1985).

Safety And Hazards

The safety and hazards of pyrazole derivatives can vary depending on their specific structure. For instance, 3-(1H-Pyrazol-1-yl)aniline is harmful in contact with skin, harmful if inhaled, may cause respiratory irritation, harmful if swallowed, causes skin irritation, and causes serious eye irritation .

Future Directions

Pyrazole derivatives have garnered substantial interest from researchers due to their diverse biological activities and potential applications in various sectors of the chemical industry . Future research might focus on designing novel pyrazoles, disclosing innovative routes for synthesizing pyrazoles, examining different potencies of pyrazoles, and seeking potential applications of pyrazoles .

properties

IUPAC Name

(2S)-2-amino-3-pyrazol-1-ylpropanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O2/c7-5(6(10)11)4-9-3-1-2-8-9/h1-3,5H,4,7H2,(H,10,11)/t5-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PIGOPELHGLPKLL-YFKPBYRVSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN(N=C1)CC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CN(N=C1)C[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

155.15 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(Pyrazol-1-yl)-L-alanine

CAS RN

2734-48-7, 10162-27-3
Record name (αS)-α-Amino-1H-pyrazole-1-propanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2734-48-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name beta-Pyrazol-1-ylalanine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010162273
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-(Pyrazol-1-yl)-L-alanine
Reactant of Route 2
3-(Pyrazol-1-yl)-L-alanine
Reactant of Route 3
Reactant of Route 3
3-(Pyrazol-1-yl)-L-alanine
Reactant of Route 4
3-(Pyrazol-1-yl)-L-alanine
Reactant of Route 5
Reactant of Route 5
3-(Pyrazol-1-yl)-L-alanine
Reactant of Route 6
Reactant of Route 6
3-(Pyrazol-1-yl)-L-alanine

Citations

For This Compound
25
Citations
PM Dunnill, L Fowden - Biochemical Journal, 1963 - ncbi.nlm.nih.gov
… Isolated fl-pyrazol-1-ylalanine had [aC]20-660 (c 0-49 in water); authentic 3-pyrazol-1-yl-L-alanine has [0C]20 - 730 (Noe & Fowden, 1960; Sugimoto, Watanabe & Ide, 1960). Isolated …
Number of citations: 38 www.ncbi.nlm.nih.gov
I Murakoshi, F Ikegami, Y Hinuma, Y Hanma - Phytochemistry, 1984 - Elsevier
From seedlings of Citrullus vulgaris the enzyme β-(pyrazol-1-yl)-l-alanine synthase was purified 200-fold, when it showed electrophoretic homogeneity (MW 58 000) and could be …
Number of citations: 30 www.sciencedirect.com
F Ikegami, K Takayama, I Murakoshi - Phytochemistry, 1988 - Elsevier
β-Cyano-l-alanine synthase was purified ca 470-fold to homogeneity from the aerial parts of Lathyrus latifolius. The purified enzyme has an apparent M r of 56 000 and can be …
Number of citations: 44 www.sciencedirect.com
F Ikegami, M Mizuno, M Kihara, I Murakoshi - Phytochemistry, 1990 - Elsevier
Purification of cysteine synthase from the seedlings of Leucaena leucocephala revealed the presence of two forms of this enzyme, separated by chromatography on DEAE-Sephadex A-…
Number of citations: 59 www.sciencedirect.com
F Ikegami, S Horiuchi, M Kobori, I Morishige… - Phytochemistry, 1992 - Elsevier
Two cysteine syntheses (CSases) purified from the aerial parts of Lathyrus latifolius could catalyse the formation of some heterocyclic β-substituted alanines such as β-(pyrazol-1-yl)-l-…
Number of citations: 24 www.sciencedirect.com
PP Wang, X Song, XK Zhao, MX Wei, SG Gao… - Frontiers in …, 2022 - frontiersin.org
Esophageal squamous cell carcinoma (ESCC) is one of the most common aggressive malignancies worldwide, particularly in northern China. The absence of specific early symptoms …
Number of citations: 10 www.frontiersin.org
H IHARA, K SAKATA - jlc.jst.go.jp
Several heterocyclic fi-substituted alanines were biomimetically synthesized by incubating 0.1 M acetate buffer solution containing the appropriate heterocyclic compound and O-…
Number of citations: 0 jlc.jst.go.jp
JD Galpin - 2001 - open.library.ubc.ca
Histidine ammonia-lyase from Pseudomonas putida (hutH, EC 4.3. 1.3) contains a unique active site electrophile that forms autocatalytically via a dehydrating backbone cyclization of …
Number of citations: 6 open.library.ubc.ca
SH Rosenberg, KP Spina, KW Woods… - Journal of Medicinal …, 1993 - ACS Publications
A systematic evaluation of structure-absorption relationshipsusing a high throughput intraduodenal rat screening model has led to the delineation of a set of structural parameters that …
Number of citations: 68 pubs.acs.org
EG Brown - 2012 - books.google.com
The nitrogen-containing ring structures are at the hub of metabolism and include ATP, nucleic acids, many coenzymes, metabolic regulators and integrators such as adenosine and GTP…
Number of citations: 220 books.google.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.